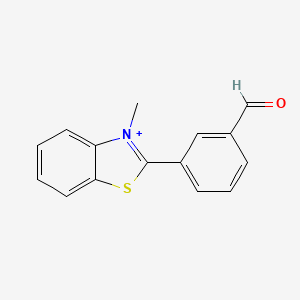![molecular formula C12H13N3O3 B14225294 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- CAS No. 826991-31-5](/img/structure/B14225294.png)
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- is a complex organic compound with the molecular formula C10H12N2O3. This compound is characterized by the presence of a furan ring, a carboxamide group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan derivative with an appropriate amine under controlled conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.
Scientific Research Applications
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N,N-dimethyl-: This compound has a similar structure but with dimethyl substitution on the amino group.
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-(1-methyl-1H-pyrazol-5-yl)-: This variant includes a pyrazolyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
CAS No. |
826991-31-5 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C12H13N3O3/c16-8-7-14-11-5-4-9(18-11)12(17)15-10-3-1-2-6-13-10/h1-6,14,16H,7-8H2,(H,13,15,17) |
InChI Key |
YTBQLOZCQXENDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
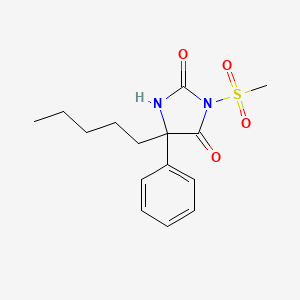
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
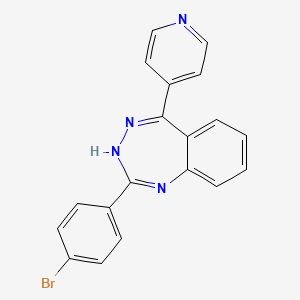
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
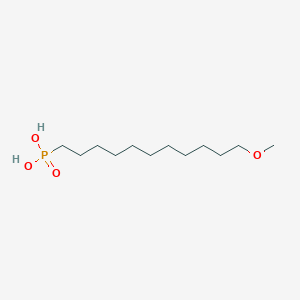
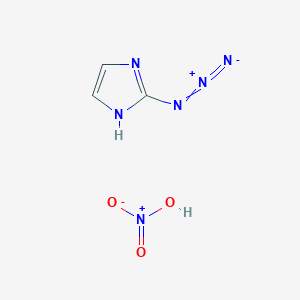
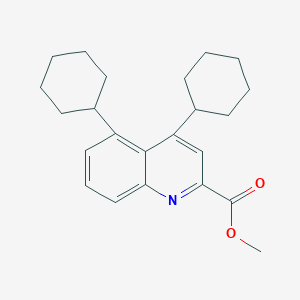
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
